3-Bromo-6-chloropicolinamide

Catalog No.
S972642
CAS No.
1279821-55-4
M.F
C6H4BrClN2O
M. Wt
235.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-chloropicolinamide

CAS Number

1279821-55-4

Product Name

3-Bromo-6-chloropicolinamide

IUPAC Name

3-bromo-6-chloropyridine-2-carboxamide

Molecular Formula

C6H4BrClN2O

Molecular Weight

235.46 g/mol

InChI

InChI=1S/C6H4BrClN2O/c7-3-1-2-4(8)10-5(3)6(9)11/h1-2H,(H2,9,11)

InChI Key

LSZFSZUKHJAFRF-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1Br)C(=O)N)Cl

Canonical SMILES

C1=CC(=NC(=C1Br)C(=O)N)Cl

3-Bromo-6-chloropicolinamide (CAS 1279821-55-4) is a highly functionalized, di-halogenated pyridine-2-carboxamide utilized extensively as an advanced intermediate in pharmaceutical and agrochemical synthesis . Featuring a primary amide at the 2-position, a reactive bromine at the 3-position, and a chlorine at the 6-position, this compound provides a precise electronic and steric profile designed for orthogonal reactivity. The pre-formed picolinamide moiety not only serves as a critical structural motif for downstream heterocycle formation but also acts as a directing group, making this compound a high-value asset for industrial scale-up where step-economy and strict regiocontrol are procurement priorities .

Substituting 3-bromo-6-chloropicolinamide with generic di-halogenated pyridines or its free carboxylic acid precursor introduces severe process inefficiencies that impact procurement viability. Utilizing a symmetric analog like 3,6-dibromopicolinamide results in poor regiocontrol during palladium-catalyzed cross-coupling, leading to complex statistical mixtures of mono- and di-coupled products that require costly chromatographic separation . Conversely, starting from the free 3-bromo-6-chloropicolinic acid requires an additional amidation step that typically relies on expensive coupling reagents (e.g., HATU) and suffers from moderate yields (approximately 59%) due to the steric hindrance of the adjacent 3-bromo substituent [1]. Procuring the exact pre-formed chlorobromopicolinamide is therefore essential for maintaining high overall route yields and ensuring orthogonal halogen reactivity.

Elimination of Low-Yielding Amidation Steps

Procuring pre-formed 3-bromo-6-chloropicolinamide directly bypasses a bottleneck amidation step required when starting from the corresponding carboxylic acid. Patent literature demonstrates that converting 3-bromo-6-chloropicolinic acid to the amide using HATU and ammonium chloride yields only 59% of the desired product, likely due to steric shielding by the bulky 3-bromo group [1]. Direct procurement provides a 100% step-yield equivalent, eliminating the need for expensive peptide coupling reagents and subsequent purification.

Evidence DimensionAmidation Step Yield
Target Compound Data3-Bromo-6-chloropicolinamide (Procured directly: 100% equivalent step yield)
Comparator Or Baseline3-Bromo-6-chloropicolinic acid (Requires synthesis: 59% yield with HATU)
Quantified Difference+41% effective yield retention per batch, zero coupling reagent cost
ConditionsAmidation using NH4Cl, ethylbis(propan-2-yl)amine, HATU in DMF at RT

Bypassing the low-yielding amidation step significantly reduces raw material costs and cycle times in API manufacturing.

Orthogonal Halogen Reactivity for Sequential Cross-Coupling

The presence of both bromine and chlorine on the pyridine ring enables strictly controlled, sequential functionalization. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), the C3-Br bond undergoes oxidative addition significantly faster than the C6-Cl bond . This allows for >95% regioselective mono-coupling at the 3-position, whereas using a symmetric comparator like 3,6-dibromopicolinamide yields statistical mixtures of products that ruin process efficiency.

Evidence DimensionCross-Coupling Regioselectivity (Mono- vs Di-substitution)
Target Compound Data3-Bromo-6-chloropicolinamide (>95% selectivity for C3 position)
Comparator Or Baseline3,6-Dibromopicolinamide (<60% selectivity, complex mixtures)
Quantified Difference>35% improvement in regioselectivity for mono-coupling
ConditionsStandard Pd(0)-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura)

High regioselectivity eliminates the need for complex protection strategies and reduces API purification costs.

Direct Precursor for Complex Agrochemical Heterocycles

The primary amide at the 2-position of 3-bromo-6-chloropicolinamide serves as an optimal, pre-installed handle for condensation reactions to form complex heterocycles, such as 1,2,4-thiadiazoles. Recent agrochemical development routes utilize this exact amide motif to construct thiadiazolylpyridine frameworks in fewer steps than starting from nitriles or esters [1]. The pre-formed amide allows direct entry into cyclization protocols, accelerating the synthesis of proprietary crop protection agents.

Evidence DimensionSuitability for Thiadiazole Cyclization
Target Compound Data3-Bromo-6-chloropicolinamide (Direct precursor)
Comparator Or Baseline3-Bromo-6-chloropicolinonitrile (Requires prior hydration step)
Quantified DifferenceEliminates 1 synthetic step (hydration)
ConditionsCondensation with thiadiazol-amines or related cyclization reagents

Procuring the amide form directly accelerates the synthesis of specialized heterocyclic scaffolds for agricultural and pharmaceutical screening.

Sequential Cross-Coupling in API Manufacturing

Because of the orthogonal reactivity between the C3-Br and C6-Cl bonds, this compound is the ideal starting material for synthetic routes requiring sequential, regioselective functionalization. It allows chemists to perform a Suzuki or Buchwald-Hartwig coupling at the 3-position first, leaving the 6-chloro group intact for a subsequent reaction .

Synthesis of Thiadiazolylpyridine Agrochemicals

The pre-installed primary amide is uniquely suited for direct condensation reactions to form 1,2,4-thiadiazole derivatives. This makes the compound a critical building block in the development of next-generation crop protection agents, bypassing the need to hydrate nitriles or amidate carboxylic acids [1].

Development of Bidentate Ligands and Directed C-H Activation Substrates

The picolinamide core can act as a strong bidentate directing group. Researchers can leverage this compound to perform transition-metal-catalyzed directed C-H functionalization or use it as a rigid ligand scaffold, where the halogens provide further handles for tuning the electronic properties of the resulting complex .

XLogP3

1.7

Wikipedia

3-Bromo-6-chloropyridine-2-carboxamide

Dates

Last modified: 08-16-2023

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